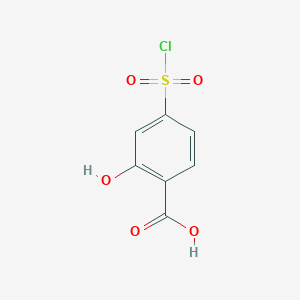4-(Chlorosulfonyl)-2-hydroxybenzoic acid
CAS No.: 98273-15-5
Cat. No.: VC5948095
Molecular Formula: C7H5ClO5S
Molecular Weight: 236.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98273-15-5 |
|---|---|
| Molecular Formula | C7H5ClO5S |
| Molecular Weight | 236.62 |
| IUPAC Name | 4-chlorosulfonyl-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) |
| Standard InChI Key | JVXZKJYMVWASCR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
4-(Chlorosulfonyl)-2-hydroxybenzoic acid has the molecular formula , distinguishing it from its non-hydroxylated counterpart, 4-(chlorosulfonyl)benzoic acid () . The hydroxyl group at the 2-position introduces additional hydrogen-bonding capacity and acidity. The SMILES notation explicitly defines the substitution pattern (Figure 1) .
Table 1: Comparative Molecular Properties
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for 4-(chlorosulfonyl)-2-hydroxybenzoic acid are unavailable, its analog 4-(chlorosulfonyl)benzoic acid exhibits distinctive -NMR signals at δ 7.71 (d, Hz) and δ 7.92 (d, Hz) for aromatic protons, with a carboxylic acid proton at δ 13.92 . The hydroxyl group in the 2-hydroxy variant would likely produce a downfield shift in the δ 9–12 range, observable via -NMR.
Synthesis and Reactivity
Synthetic Routes
Key Challenges:
-
Regioselectivity: Introducing hydroxyl groups adjacent to electron-withdrawing sulfonyl chlorides is sterically and electronically disfavored.
-
Stability: The compound’s moisture sensitivity necessitates anhydrous conditions during synthesis.
Reactivity Profile
The chlorosulfonyl group () is highly electrophilic, enabling nucleophilic displacement reactions with amines or alcohols to form sulfonamides or sulfonate esters. The hydroxyl group may participate in esterification or act as a directing group in further functionalization. Comparative studies with 4-(chlorosulfonyl)benzoic acid suggest reactivity with γ-cyclodextrin for sulfonation , a pathway potentially applicable to the 2-hydroxy derivative.
Physicochemical Properties
Predicted Physicochemical Parameters
Collision cross-section (CCS) values derived from ion mobility spectrometry predict gas-phase behavior (Table 2) . These metrics aid in mass spectrometry-based identification, particularly in proteomics or metabolomics workflows.
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.96190 | 144.8 |
| [M+Na]+ | 258.94384 | 155.9 |
| [M-H]- | 234.94734 | 143.3 |
Future Research Directions
-
Synthetic Method Development: Exploring directed ortho-hydroxylation via transition metal catalysis or radical-based approaches.
-
Stability Studies: Assessing thermal and hydrolytic degradation kinetics.
-
Biological Screening: Evaluating antimicrobial or enzymatic inhibition properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume